molecular formula C4H3N2NaO3 B1435443 Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 155062-49-0

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1435443
CAS No.: 155062-49-0
M. Wt: 150.07 g/mol
InChI Key: MQBFNSGIXBNGRR-UHFFFAOYSA-M
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Description

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the enzymatic activity, thereby providing a protective effect against oxidative damage . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to and modulate the activity of specific enzymes. For instance, it can inhibit the activity of certain proteases, thereby preventing the degradation of key regulatory proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of different metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) to facilitate the cyclization reaction . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate (SDCI) .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro-oxadiazoles

    Reduction: Reduced heterocyclic compounds

    Substitution: Substituted oxadiazole derivatives

Comparison with Similar Compounds

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a sodium salt, which enhances its solubility and reactivity in aqueous solutions .

Properties

IUPAC Name

sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFNSGIXBNGRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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